3-Methoxy-4-methylphenol

Organic Synthesis Process Chemistry Flavor and Fragrance

3-Methoxy-4-methylphenol (CAS 19217-50-6), also known as creosol, is a methoxy-methyl substituted phenol (C8H10O2). It serves as a versatile intermediate in organic synthesis, with reported applications in the production of flavor and fragrance compounds (particularly vanillin analogs), pharmaceuticals, and agrochemicals.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 19217-50-6
Cat. No. B176626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-methylphenol
CAS19217-50-6
Synonyms3-methoxy-4-methylphenol
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)OC
InChIInChI=1S/C8H10O2/c1-6-3-4-7(9)5-8(6)10-2/h3-5,9H,1-2H3
InChIKeySOYWOKSOKVRZRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-methylphenol (CAS 19217-50-6): Key Procurement Data for Phenolic Intermediates in Flavor, Fragrance, and Agrochemical Synthesis


3-Methoxy-4-methylphenol (CAS 19217-50-6), also known as creosol, is a methoxy-methyl substituted phenol (C8H10O2) [1]. It serves as a versatile intermediate in organic synthesis, with reported applications in the production of flavor and fragrance compounds (particularly vanillin analogs), pharmaceuticals, and agrochemicals [2]. Its structure features a hydroxyl, methoxy, and methyl group, which imparts specific reactivity and physicochemical properties that distinguish it from other simple methoxyphenol isomers [1].

Procurement Risk Analysis: Why 3-Methoxy-4-methylphenol is Not Interchangeable with Common Methoxyphenol Analogs


The specific substitution pattern of 3-Methoxy-4-methylphenol (methoxy at position 3, methyl at position 4) is crucial for its function as a synthetic intermediate and for its inherent chemical properties. This isomer is distinct from other methoxyphenols such as 2-methoxy-4-methylphenol, 4-methoxyphenol, or 3-methoxyphenol. These structural differences lead to measurable variations in key parameters like lipophilicity (LogP), boiling point, and reactivity . Consequently, substituting one isomer for another can result in altered reaction kinetics, different product profiles, or failed synthetic routes, making precise procurement based on CAS number essential for reproducible results .

Quantitative Evidence for the Selection of 3-Methoxy-4-methylphenol (CAS 19217-50-6)


Efficient and Scalable Synthesis with High Reported Yield

A patented synthetic route demonstrates a high isolated yield for 3-Methoxy-4-methylphenol, which is a critical factor for cost-effective procurement in larger-scale applications. A process involving hydrogenation with a palladium on carbon catalyst in ethanol and acetic acid yielded the target compound at 89% . While yields for other methoxyphenol isomers are not directly compared in this source, this specific, high-yielding route for the 3-methoxy-4-methyl isomer provides a reliable benchmark for its synthesis.

Organic Synthesis Process Chemistry Flavor and Fragrance

Comparative Physicochemical Properties: Lipophilicity and Boiling Point

The lipophilicity (LogP) of 3-Methoxy-4-methylphenol is reported across multiple sources, providing a consistent range for selection in partitioning-sensitive applications. Reported XLogP3 values include 2.4 [1] and 2.025 , while a calculated logP of 1.7092 is also documented [2]. This places it as significantly more lipophilic than unsubstituted phenol (LogP ~1.5) and structurally distinct from its isomer, 2-Methoxy-4-methylphenol (CAS 93-51-6), which has a reported boiling point of 221-222 °C, compared to 240.3 °C for 3-Methoxy-4-methylphenol .

Physicochemical Property Analytical Chemistry Formulation

Reproducible Supply Chain with Defined Purity and Safety Standards

The compound is commercially available from multiple vendors with standard purity specifications, typically ranging from 95% to 98% [1]. This ensures consistent quality for research and development. Its safety profile is well-documented in authoritative databases, with GHS hazard statements for acute oral toxicity (H302) and skin irritation (H315) [2]. The hazard classification is standard for many phenolic compounds and informs safe handling protocols.

Procurement Quality Control Safety

High-Value Application Scenarios for 3-Methoxy-4-methylphenol (CAS 19217-50-6)


Synthesis of Vanillin Analogs for Flavor and Fragrance Industries

3-Methoxy-4-methylphenol is a documented intermediate in the synthesis of vanillin derivatives, which are widely used in the food and cosmetic industries for their flavor and fragrance properties [1]. Its specific substitution pattern is required to produce the desired vanillin analogs, making it a non-substitutable starting material for these synthetic routes.

Precursor for Pharmaceuticals and Agrochemicals

Due to its phenolic structure, which can undergo various functional modifications, this compound is used in the development of pharmaceuticals and agrochemicals [2]. Its defined physicochemical properties, such as its lipophilicity (LogP ~1.7-2.4) [3], allow for predictable reactivity and partitioning in biological systems, which is essential for drug and agrochemical candidate development.

Feedstock for Advanced Materials and Polymer Modifications

3-Methoxy-4-methylphenol can be chemically modified for use in material science applications. For instance, it can be treated with peroxide to produce products including methyl methacrylate, a key monomer for polymer production . This application leverages its specific reactivity profile, which differs from other methoxyphenol isomers.

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